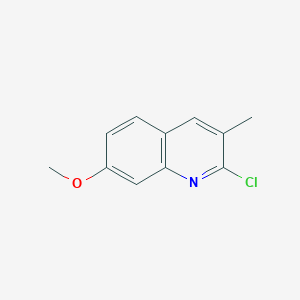
2-Chloro-7-methoxy-3-methylquinoline
Übersicht
Beschreibung
2-Chloro-7-methoxy-3-methylquinoline is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating the interest in quinoline derivatives for their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple and cheap raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting from 4-methoxyaniline, with a high yield suitable for large-scale production . Similarly, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination steps . These methods demonstrate the versatility and adaptability of synthetic routes to access various quinoline derivatives.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of quinoline derivatives. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined to belong to the orthorhombic system, with specific unit cell parameters . Similarly, the structure of 2-methoxy-1-methylquinolinium tetrafluoroborate was elucidated, revealing its crystallization in the monoclinic space group . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 7-Chloro-4-methoxyquinoline was shown to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic systems . This demonstrates the reactivity of the quinoline nucleus and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of a methoxy group in 2-methoxy-1-methylquinolinium tetrafluoroborate resulted in an increased fluorescent quantum yield and stability in pH compared to its chloro analogue . Additionally, the selective response of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 to Cd^2+ ions over other metal ions via fluorescence enhancement indicates the potential of quinoline derivatives as chemosensors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Characterization : The synthesis and structural characterization of 2-Chloro-7-methoxy-3-methylquinoline derivatives have been explored. For instance, Małecki et al. (2010) describe the synthesis of various methyl and phosphinyl derivatives, emphasizing their spectroscopic properties and computational studies (Małecki et al., 2010).
- Crystal Structure Analysis : Tabassum et al. (2014) synthesized 2-chloroquinolin-3-yl ester derivatives, examining their crystal structure and antimicrobial activities. This study provides insight into the structural features and potential applications in antimicrobial research (Tabassum et al., 2014).
Chemical Reactions and Modifications
- Reduction and Hydrogenation : Watanabe et al. (1984) studied the reduction of nitroarenes, including compounds with chloro, methyl, or methoxy substituents, using formic acid and a ruthenium catalyst. This research highlights the chemical reactivity and potential applications in industrial chemistry (Watanabe et al., 1984).
- Microwave-Induced Synthesis : Rana et al. (2008) focused on the synthesis of 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)] derivatives using both conventional and microwave methods, examining their antibacterial and antifungal activities (Rana et al., 2008).
Biomedical Research
- Antimicrobial Screening : Several studies, like those conducted by Zhao et al. (2017) and Shaikh (2013), explore the synthesis of various quinoline derivatives, including chloro and methoxy substituted compounds, assessing their antimicrobial efficacy (Zhao et al., 2017), (Shaikh, 2013).
- Chemosensor Development : Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline derivative as a chemosensor for cadmium, demonstrating its utility in environmental and food safety applications (Prodi et al., 2001).
Pharmacological Potential
- Anticancer Research : Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of quinolines, for their ability to inhibit tubulin polymerization, suggesting potential in cancer treatment (Gastpar et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-7-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBVZTHTUJBHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576149 | |
| Record name | 2-Chloro-7-methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxy-3-methylquinoline | |
CAS RN |
132118-45-7 | |
| Record name | 2-Chloro-7-methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132118-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






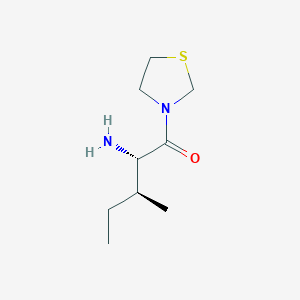

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

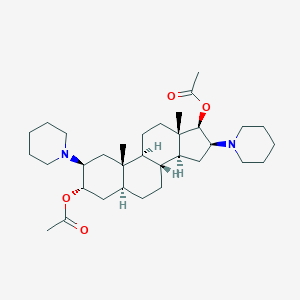
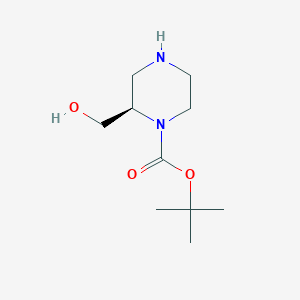
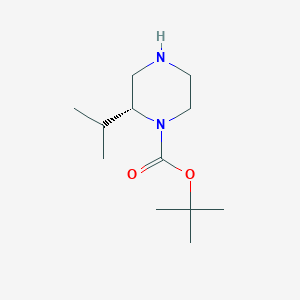
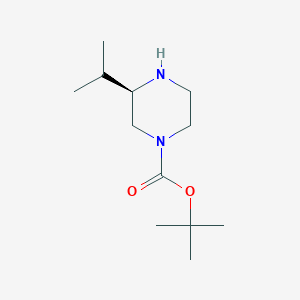
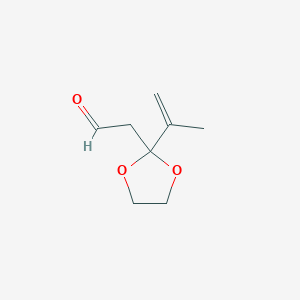
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)